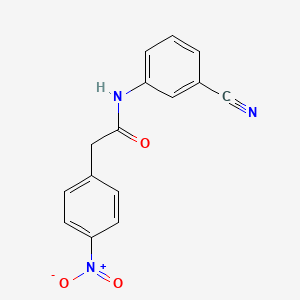![molecular formula C19H22N2O4 B5881331 N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to improve cognitive function and reduce oxidative stress. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its synthetic nature, which allows for easy and consistent production. Another advantage is its potential therapeutic applications in various fields. However, a limitation of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its limited solubility, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X. In cancer research, further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. In neurodegenerative diseases, more research is needed to determine its potential as a disease-modifying therapy. In inflammation, further studies are needed to determine its efficacy in different inflammatory diseases and its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form N-(butyryl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-aminobenzophenone to yield the final product, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce inflammation and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-18(22)20-14-8-5-6-9-15(14)21-19(23)13-10-11-16(24-2)17(12-13)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIFOHYCWAFZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

